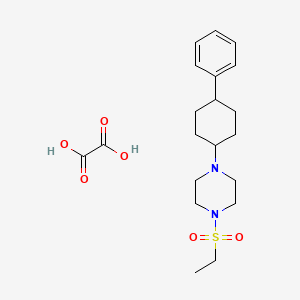
2-(4-chlorophenoxy)-N-2-pyrimidinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 2-(4-chlorophenoxy)-N-2-pyrimidinylacetamide derivatives has been characterized using various analytical techniques. For instance, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined, providing insights into the geometric bond lengths, angles, and the molecular electrostatic potential surface map, revealing the character of the compound (Pei Huang et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of 2-(4-chlorophenoxy)-N-2-pyrimidinylacetamide derivatives have been extensively studied. Research into the oxidation reactivity of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, has provided valuable information on the potential chemical transformations and the formation of various oxidized products (Sylvie L. Pailloux et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, and solubilities, are crucial for understanding their behavior in different environments and potential applications. However, specific studies focusing on the physical properties of 2-(4-chlorophenoxy)-N-2-pyrimidinylacetamide itself were not highlighted in the search results, indicating a gap in the literature.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and interactions with biological targets, are essential for designing applications for these compounds. The synthesis and antimicrobial activity of some pyrimidinone and oxazinone derivatives fused with thiophene rings, using related starting materials, suggest these compounds have notable antibacterial and antifungal activities, hinting at the broad chemical properties and applications of the 2-(4-chlorophenoxy)-N-2-pyrimidinylacetamide scaffold (Aisha Hossan et al., 2012).
Aplicaciones Científicas De Investigación
Antiasthma Agents
The development of triazolo[1,5-c]pyrimidines, including compounds related to 2-(4-chlorophenoxy)-N-2-pyrimidinylacetamide, has shown potential in the treatment of asthma. These compounds act as mediator release inhibitors, displaying significant activity in human basophil histamine release assays. The synthesis process involves multiple steps, starting from arylamidines to eventually form the triazolo[1,5-c]pyrimidines, indicating a promising approach for pharmacological and toxicological studies in asthma management Medwid et al., 1990.
Antimicrobial Agents
Research on derivatives of 2-(4-chlorophenoxy)-N-2-pyrimidinylacetamide, specifically pyrimidinones and oxazinones fused with thiophene rings, has demonstrated significant antibacterial and antifungal activities. These compounds were synthesized using citrazinic acid as a starting material, showcasing a novel approach to creating effective antimicrobial agents Hossan et al., 2012.
Herbicidal Applications
Analysis of Herbicide Residues
Studies on the quantitation of chlorophenoxy acid herbicides, including 2-(4-chlorophenoxy)-N-2-pyrimidinylacetamide, by high-performance liquid chromatography with coulometric detection, have been conducted. This research is crucial for environmental monitoring, ensuring the safety and compliance of herbicide use in agriculture, and protecting water sources from contamination Wintersteiger et al., 1999.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-pyrimidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-2-4-10(5-3-9)18-8-11(17)16-12-14-6-1-7-15-12/h1-7H,8H2,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWAFVKMJMRWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(pyrimidin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5511774.png)



![N-((3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5511805.png)
![N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5511818.png)
![3-{5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511824.png)
![2-(1-naphthyl)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5511830.png)

![ethyl 2-amino-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5511843.png)
![4-hydroxy-7-(4-methylphenyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5511851.png)
![1-(4-methoxy-3-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5511852.png)
